Ethyl 5-iodo-2-nitrobenzoate
Description
Ethyl 5-iodo-2-nitrobenzoate is an aromatic ester featuring a benzoate backbone substituted with a nitro group at the 2-position and an iodine atom at the 5-position, with an ethyl ester moiety at the carboxyl group. Its molecular formula is C₉H₈NO₄I, and its molecular weight is approximately 321.07 g/mol.
Properties
CAS No. |
1260830-52-1 |
|---|---|
Molecular Formula |
C9H8INO4 |
Molecular Weight |
321.07 g/mol |
IUPAC Name |
ethyl 5-iodo-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
InChI Key |
CERLIDWRLIIKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Iodination: The nitro-substituted ester is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at the 5-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
-
Mechanistic Insight : The Heck reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by alkene insertion and β-hydride elimination .
-
Electron Effects : The nitro group’s electron-withdrawing nature enhances the electrophilicity of the iodine, accelerating oxidative addition.
Nucleophilic Substitution
The iodine atom can be replaced by nucleophiles under controlled conditions.
| Nucleophile | Reagents | Conditions | Product |
|---|---|---|---|
| Amines | CuI, K₂CO₃, DMF | 80°C, 12 h | 5-Amino-2-nitrobenzoate derivatives |
| Thiols | K₂S, DMSO | RT, 6 h | 5-Thioether derivatives |
-
Kinetics : Reactions typically proceed under mild conditions due to the iodine’s high leaving-group ability.
-
Regioselectivity : Substitution occurs exclusively at the 5-position, driven by steric and electronic factors.
Reduction of the Nitro Group
The nitro group at the 2-position can be selectively reduced to an amine.
| Reduction Method | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | EtOH, 50°C, 3 atm | Ethyl 5-iodo-2-aminobenzoate | 85% |
| Fe/HCl Reduction | Fe powder, HCl | Reflux, 2 h | Ethyl 5-iodo-2-aminobenzoate | 78% |
-
Selectivity : The ester group remains intact under these conditions.
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Applications : The resulting amine serves as a precursor for heterocyclic compounds (e.g., benzimidazoles).
Ester Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
| Hydrolysis Method | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 6 h | 5-Iodo-2-nitrobenzoic acid | 92% |
| Basic Hydrolysis | NaOH, EtOH | RT, 24 h | 5-Iodo-2-nitrobenzoic acid | 88% |
-
Mechanism : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon.
Electrophilic Aromatic Substitution
The nitro group deactivates the ring but directs incoming electrophiles to the meta position relative to itself.
| Reaction | Electrophile | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C → RT, 3 h | 5-Iodo-2,4-dinitrobenzoate |
| Sulfonation | SO₃, H₂SO₄ | 100°C, 2 h | 5-Iodo-2-nitrobenzenesulfonate |
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Limitations : Multiple substitutions are rare due to steric hindrance from the iodine and nitro groups.
Scientific Research Applications
Ethyl 5-iodo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution mechanism (SN2).
Comparison with Similar Compounds
Structural Analogues: Ethyl vs. Methyl Esters
The methyl ester analogue, methyl 5-iodo-2-nitrobenzoate (CAS: 773850-99-0), shares the same substitution pattern on the benzene ring but differs in the ester group. Key differences include:
- Molecular formula: C₈H₆NO₄I (methyl) vs. C₉H₈NO₄I (ethyl).
- Molecular weight : 307.04 g/mol (methyl) vs. 321.07 g/mol (ethyl).
- Solubility: The ethyl ester’s longer alkyl chain likely enhances lipophilicity, improving solubility in nonpolar solvents compared to the methyl derivative.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Substituents | |
|---|---|---|---|---|---|
| This compound | C₉H₈NO₄I | 321.07 | Ethyl | 2-NO₂, 5-I | |
| Mthis compound | C₈H₆NO₄I | 307.04 | Methyl | 2-NO₂, 5-I |
Positional Isomers: Nitro Group Variants
Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrobenzoylacetate , Ethyl 4-nitrocinnamate ) differ in the nitro group’s position (4- vs. 2-nitro). This positional change significantly alters electronic and steric properties:
Complex Esters with Extended Functionality
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () represents a structurally distinct ester with a pent-2-ynoate backbone, diphenyl groups, and an ethoxycarbonyloxy substituent. Key contrasts include:
- Reactivity : The alkyne moiety enables cycloaddition reactions, unlike the aromatic benzoate core.
- Applications : Such compounds are often used in synthetic methodologies (e.g., Gao et al., 2014, for cyclization reactions), whereas nitro-iodobenzoates may prioritize halogen-based reactivity .
Research Findings and Functional Differences
Physicochemical Properties
Industrial Relevance
Ethyl 4-tert-butyl-3-iodobenzoate () highlights the industrial focus on sterically hindered benzoates for tailored reactivity, whereas this compound’s nitro group adds redox versatility .
Q & A
Q. What are the common synthetic routes for Ethyl 5-iodo-2-nitrobenzoate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via sequential nitration and iodination of a benzoate precursor. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., HNO₃/H₂SO₄ for nitration, KI/CuI for iodination). Monitoring intermediate purity via TLC or HPLC ensures minimal side reactions. For iodination, maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves yield. Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures is critical .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm aromatic substitution patterns and ester functionality. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while the iodine atom induces distinct splitting.
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O) validate functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ and iodine isotopic patterns (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) confirm molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How should researchers assess the purity of this compound, and what are common impurities?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include de-iodinated by-products (e.g., ethyl 2-nitrobenzoate) or partially nitrated intermediates. Quantitative analysis via calibration curves and spiking experiments distinguishes impurities from degradation products .
Q. What handling and storage protocols prevent decomposition of this compound?
Store in amber vials under inert gas (Ar/N₂) at –20°C to mitigate photolytic degradation of the nitro group and ester hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Stabilizers like BHT (0.01% w/w) may reduce radical-mediated decomposition .
Q. What key parameters guide solubility studies for this compound in drug delivery applications?
Determine logP (octanol/water partition coefficient) to predict lipophilicity. Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents (e.g., DMSO, ethyl acetate). Phase solubility diagrams with cyclodextrins or surfactants enhance aqueous solubility for formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data for this compound?
Discrepancies may arise from isotopic interference (e.g., ¹²⁷I vs. ¹²⁹I) or sample impurities. Validate via:
Q. What strategies refine crystallographic data for this compound when disorder is present in the crystal lattice?
Use SHELXL for refinement:
Q. How can researchers minimize unintended reduction of the nitro group during synthetic modifications of this compound?
Avoid strong reducing agents (e.g., H₂/Pd-C). Instead, use selective conditions:
- Catalytic transfer hydrogenation (ammonium formate/Pd-C) under mild temperatures (25–40°C).
- Electrochemical reduction at controlled potentials to target specific functional groups. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate nitroso or amine species .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-5 iodine substitution site).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for bioactivity testing. Validate predictions with kinetic studies (e.g., Hammett plots) .
Q. How should researchers interpret unexpected by-products in the synthesis of this compound derivatives?
- Mechanistic trapping experiments : Isolate intermediates (e.g., iodonium ions) via low-temperature quench.
- Isotopic labeling : Use ¹⁵N-labeled nitro precursors to track nitro group behavior in side reactions.
- DFT-based transition state modeling : Identify competing reaction pathways (e.g., nitration vs. oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
